molecular formula C19H12N2O2 B5749369 (E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile

(E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5749369
M. Wt: 300.3 g/mol
InChI Key: AXGHTYMSIJELIE-ATVHPVEESA-N
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Description

(E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its naphthalene and nitrophenyl groups connected via a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile typically involves the condensation of naphthaldehyde with 4-nitrobenzyl cyanide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-phenyl-2-(4-nitrophenyl)prop-2-enenitrile
  • (E)-3-naphthalen-1-yl-2-(4-methoxyphenyl)prop-2-enenitrile
  • (E)-3-naphthalen-1-yl-2-(4-chlorophenyl)prop-2-enenitrile

Uniqueness

(E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of both naphthalene and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of its biological activities.

Properties

IUPAC Name

(E)-3-naphthalen-1-yl-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c20-13-17(14-8-10-18(11-9-14)21(22)23)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-12H/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGHTYMSIJELIE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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